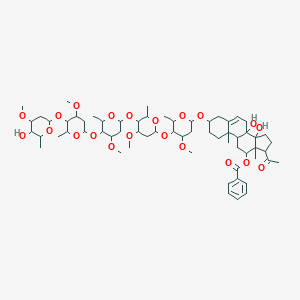
3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide is a compound that belongs to the class of benzamide derivatives. It has shown promising results in scientific research regarding its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide is not fully understood. However, it has been suggested that it exerts its effects by modulating various receptors such as dopamine and serotonin receptors. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, it has been studied as a potential antipsychotic agent due to its ability to modulate dopamine and serotonin receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide in lab experiments is its potential applications in various fields such as cancer research, neuroprotection, and as an antipsychotic agent. It has also been found to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide. One direction is to further investigate its mechanism of action in order to better understand its potential therapeutic applications. Another direction is to study its effects in vivo in animal models to determine its efficacy and safety. Additionally, it may be useful to study its potential applications in other fields such as inflammation and pain management.
Synthesemethoden
The synthesis of 3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide involves the reaction of 4,5-dimethoxy-2-morpholinophenylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-chloro-N~1~-(4,5-dimethoxy-2-morpholinophenyl)benzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and as an antipsychotic agent. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been studied as a potential antipsychotic agent due to its ability to modulate dopamine and serotonin receptors.
Eigenschaften
Molekularformel |
C19H21ClN2O4 |
|---|---|
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
3-chloro-N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-24-17-11-15(21-19(23)13-4-3-5-14(20)10-13)16(12-18(17)25-2)22-6-8-26-9-7-22/h3-5,10-12H,6-9H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
WZQWSTHMAAWTTQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3)OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




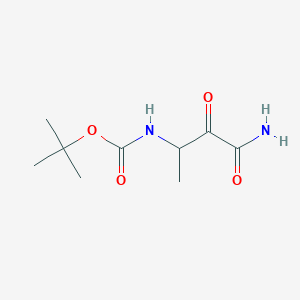

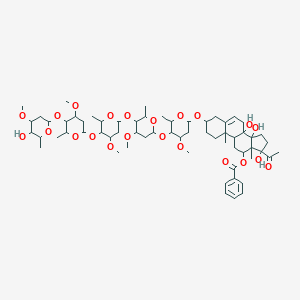
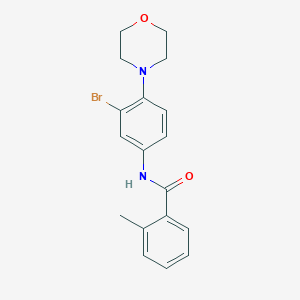
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
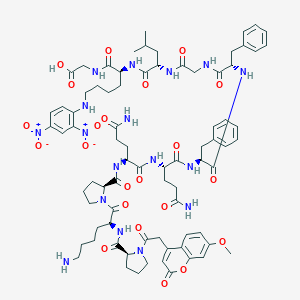
![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
